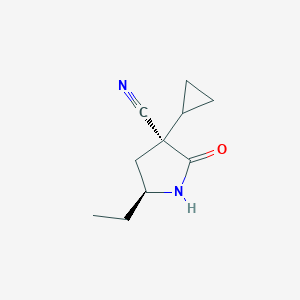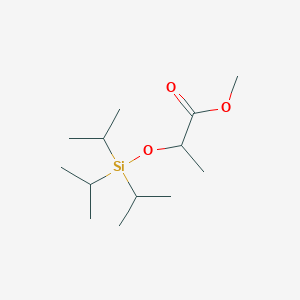
Methyl 2-tri(propan-2-yl)silyloxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-tri(propan-2-yl)silyloxypropanoate is an organic compound that belongs to the class of silyl ethers It is characterized by the presence of a silyloxy group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-tri(propan-2-yl)silyloxypropanoate typically involves the reaction of methyl 2-hydroxypropanoate with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Methyl 2-hydroxypropanoate+Tri(propan-2-yl)silyl chloride→Methyl 2-tri(propan-2-yl)silyloxypropanoate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-tri(propan-2-yl)silyloxypropanoate can undergo various chemical reactions, including:
Oxidation: The silyloxy group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Methyl 2-hydroxypropanoate.
Substitution: Various substituted propanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-tri(propan-2-yl)silyloxypropanoate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur without interference from the hydroxyl group.
Biology: It can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals.
Industry: It is used in the production of advanced materials such as polymers and coatings, where it imparts desirable properties such as hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism by which Methyl 2-tri(propan-2-yl)silyloxypropanoate exerts its effects is primarily through its ability to act as a protecting group. The silyloxy group can be selectively removed under mild conditions, revealing the underlying hydroxyl group for further reactions. This selective deprotection is facilitated by the steric hindrance provided by the tri(propan-2-yl) groups, which prevents unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-trimethylsilyloxypropanoate: Similar structure but with smaller methyl groups instead of isopropyl groups.
Methyl 2-triethylsilyloxypropanoate: Similar structure but with ethyl groups instead of isopropyl groups.
Methyl 2-tri(tert-butyl)silyloxypropanoate: Similar structure but with larger tert-butyl groups instead of isopropyl groups.
Uniqueness
Methyl 2-tri(propan-2-yl)silyloxypropanoate is unique due to the specific steric and electronic effects imparted by the tri(propan-2-yl) groups. These effects influence the compound’s reactivity and stability, making it particularly useful in applications where selective protection and deprotection of hydroxyl groups are required.
Eigenschaften
Molekularformel |
C13H28O3Si |
|---|---|
Molekulargewicht |
260.44 g/mol |
IUPAC-Name |
methyl 2-tri(propan-2-yl)silyloxypropanoate |
InChI |
InChI=1S/C13H28O3Si/c1-9(2)17(10(3)4,11(5)6)16-12(7)13(14)15-8/h9-12H,1-8H3 |
InChI-Schlüssel |
YQUJVTXQVGWUQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



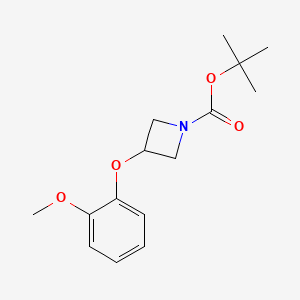
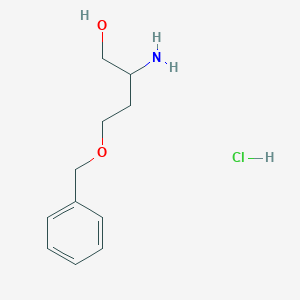

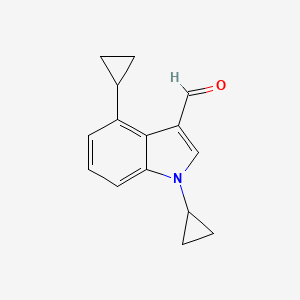
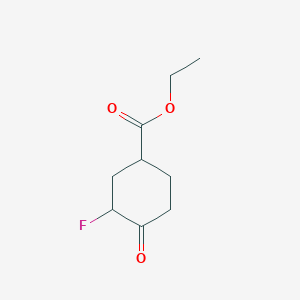
![5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13901608.png)


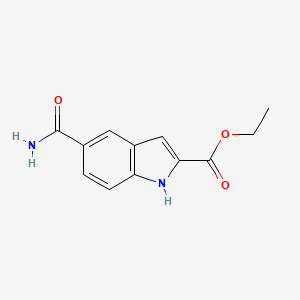
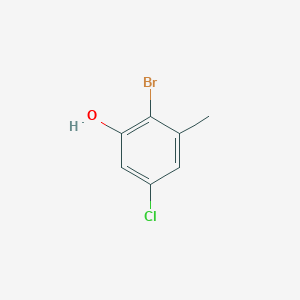

![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)
